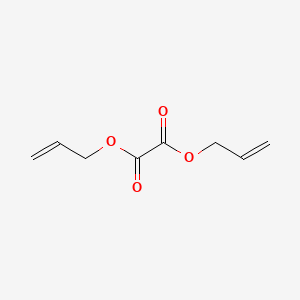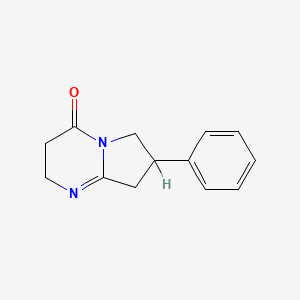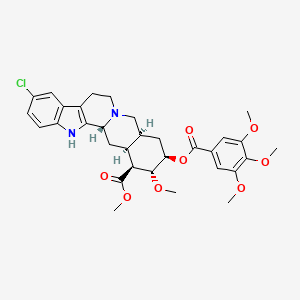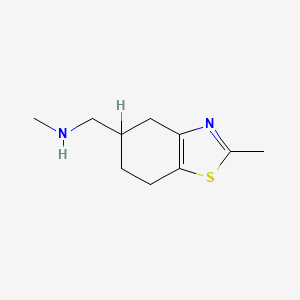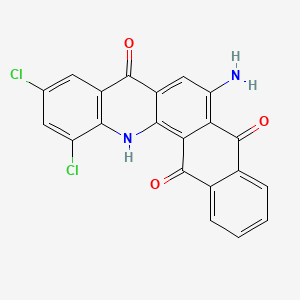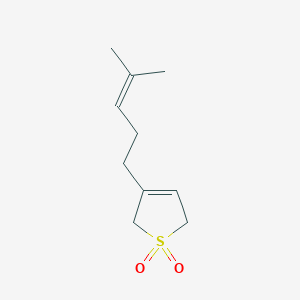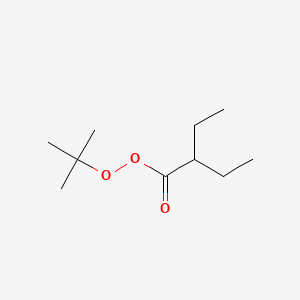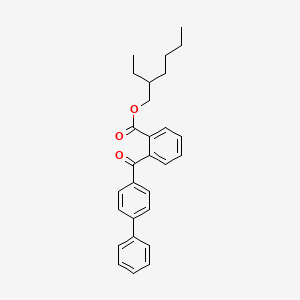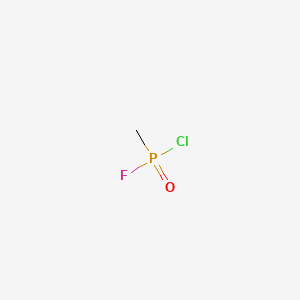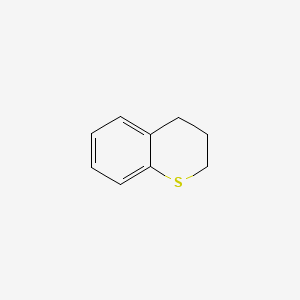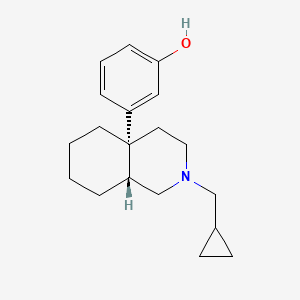
Ciprefadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprefadol is an opioid analgesic that is an isoquinoline derivative most closely related to cyclazocine and picenadol . It is a mixed agonist–antagonist at μ-opioid receptors and can partly block the effects of morphine at low doses, though at higher doses it acts more like a full agonist . It is also a potent κ-opioid agonist .
Preparation Methods
Ciprefadol is synthesized through a series of chemical reactions involving isoquinoline derivatives . The synthetic route typically involves the cyclization of a precursor compound followed by various functional group modifications to achieve the desired structure . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ciprefadol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ciprefadol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of isoquinoline derivatives and their interactions with various reagents.
Biology: It is used to study the effects of opioid agonists and antagonists on biological systems, particularly in pain management and addiction research.
Medicine: It is investigated for its potential use as an analgesic in clinical settings, particularly for patients who do not respond well to traditional opioid medications.
Mechanism of Action
Ciprefadol exerts its effects by binding to μ-opioid and κ-opioid receptors in the central nervous system . At low doses, it acts as an antagonist at μ-opioid receptors, blocking the effects of other opioids like morphine . At higher doses, it acts as a full agonist at these receptors, producing analgesic effects . The molecular targets and pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling pathways .
Comparison with Similar Compounds
Ciprefadol is similar to other isoquinoline derivatives such as cyclazocine and picenadol . it is unique in its mixed agonist–antagonist activity at μ-opioid receptors and its potent κ-opioid agonist activity . Other similar compounds include:
Cyclazocine: Primarily a κ-opioid receptor agonist with some μ-opioid receptor antagonist activity.
This compound’s unique receptor profile makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
59889-36-0 |
|---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol |
InChI |
InChI=1S/C19H27NO/c21-18-6-3-5-16(12-18)19-9-2-1-4-17(19)14-20(11-10-19)13-15-7-8-15/h3,5-6,12,15,17,21H,1-2,4,7-11,13-14H2/t17-,19-/m0/s1 |
InChI Key |
KFIQKMINEHFZSM-HKUYNNGSSA-N |
SMILES |
C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O |
Isomeric SMILES |
C1CC[C@]2(CCN(C[C@@H]2C1)CC3CC3)C4=CC(=CC=C4)O |
Canonical SMILES |
C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O |
Key on ui other cas no. |
59889-36-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



